4-Amino-1-pentanol-d4

Description

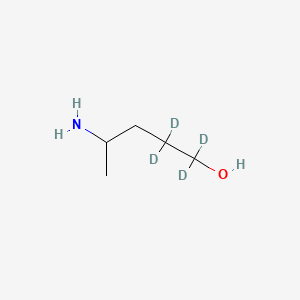

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1,2,2-tetradeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3/i2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXJUENAJXWFBX-BYUTVXSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-1-pentanol-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-pentanol-d4 is a deuterated form of 4-amino-1-pentanol. Stable isotope-labeled compounds, such as this compound, are crucial tools in various scientific disciplines, particularly in analytical chemistry and drug development. Their primary application lies in their use as internal standards for quantitative mass spectrometry (MS) analyses, such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in a mass spectrometer, making it an ideal internal standard to correct for variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, a general analytical protocol for its use as an internal standard, and a workflow for its application in pharmacokinetic studies.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue, 4-Amino-1-pentanol.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1216666-53-3 (free base) | [1][2][3] |

| 1216414-18-4 (HCl salt) | [4] | |

| Molecular Formula | C₅H₉D₄NO | [1][3] |

| C₅H₁₀D₄ClNO (HCl salt) | [4] | |

| Molecular Weight | 107.19 g/mol | [3] |

| 143.65 g/mol (HCl salt) | [4] | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Storage Conditions | 2-8°C, under inert gas | Vendor Information |

Table 2: Properties of 4-Amino-1-pentanol (Non-deuterated)

| Property | Value | Source |

| CAS Number | 927-55-9 | [5][6] |

| Molecular Formula | C₅H₁₃NO | [6] |

| Molecular Weight | 103.17 g/mol | [6] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [6] |

| Melting Point | 32 °C | [5] |

| Boiling Point | 174.7 °C at 760 mmHg | [5] |

| Density | 0.915 g/cm³ | [5] |

| Flash Point | 59.4 °C | [5] |

| Refractive Index | 1.449 | [5] |

Synthesis Protocol

Plausible Synthesis of this compound (Inferred)

A potential route for the synthesis of this compound could involve the following conceptual steps:

-

Deuteration of a suitable precursor: A commercially available starting material would need to be deuterated at the desired positions. For this compound, where the deuterium atoms are on the carbon chain, a multi-step synthesis might be necessary, potentially starting from a deuterated building block.

-

Reductive Amination: A key step would likely be the reductive amination of a corresponding deuterated ketone or aldehyde. For instance, a deuterated analogue of 4-oxopentan-1-ol could be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to introduce the amino group.

It is important to note that this is a conceptual pathway, and the actual synthesis would require significant process development and optimization by skilled synthetic organic chemists. General methods for the deuteration of organic molecules often involve techniques such as acid- or base-catalyzed exchange with a deuterium source (e.g., D₂O), or the use of deuterated reducing agents.[7]

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a general protocol for its use in an LC-MS/MS method for the determination of an analogous, non-deuterated analyte in a biological matrix (e.g., plasma, urine).

General LC-MS/MS Protocol using this compound as an Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of this compound (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation - Example):

-

To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the IS working solution (a diluted solution of the IS stock).

-

Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to each sample.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable LC column (e.g., C18 reverse-phase) for chromatographic separation.

-

Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte and IS from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the IS by infusing their standard solutions.

-

Set up multiple reaction monitoring (MRM) transitions for the analyte and the IS. For example:

-

Analyte: Precursor ion (M+H)⁺ → Product ion

-

IS (this compound): Precursor ion (M+H+4)⁺ → Product ion

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS for each sample.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic (PK) study where this compound could be employed as an internal standard for the quantification of a structurally similar drug.

Caption: Workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and analytical fields. Its primary utility as an internal standard in LC-MS assays enables accurate and precise quantification of analogous analytes in complex biological matrices. While detailed public data on its physicochemical properties and synthesis are scarce, its application follows well-established principles for the use of stable isotope-labeled internal standards. The general protocols and workflows provided in this guide offer a framework for the effective implementation of this compound in research and development settings. For specific applications, it is recommended to obtain a certificate of analysis from the supplier, which may contain more detailed lot-specific data.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed purification methodologies for 4-Amino-1-pentanol-d4, specifically 4-Aminopentan-1,1,2,2-d4-1-ol. This deuterated analog is a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based bioanalysis.

Synthetic Strategy

A plausible and efficient synthetic pathway for this compound involves a multi-step process commencing with the protection of the amino group of a suitable precursor, followed by deuteration at the C-2 position, reduction of the ester functionality with a deuterated reagent to introduce deuterium (B1214612) at the C-1 position, and subsequent deprotection.

The proposed overall synthetic transformation is as follows:

Starting Material: 4-Aminopentanoic acid

Final Product: this compound

A detailed workflow for this synthesis is presented below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the proposed synthesis of this compound.

2.1. Step 1: Protection of 4-Aminopentanoic Acid

-

Reaction: 4-Aminopentanoic acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the amino group.

-

Procedure:

-

Dissolve 4-aminopentanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

-

Add a base, for instance, sodium hydroxide (B78521), to adjust the pH to approximately 9-10.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc anhydride portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product, N-Boc-4-aminopentanoic acid, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

-

2.2. Step 2: Esterification

-

Reaction: The protected N-Boc-4-aminopentanoic acid is converted to its methyl ester.

-

Procedure:

-

Dissolve N-Boc-4-aminopentanoic acid in methanol (B129727).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the methyl ester with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl N-Boc-4-aminopentanoate.

-

2.3. Step 3: α-Deuteration at C-2

-

Reaction: The protons at the C-2 position (alpha to the ester) are exchanged for deuterium.

-

Procedure:

-

Dissolve methyl N-Boc-4-aminopentanoate in a deuterated solvent system, such as deuterated methanol (MeOD) or with an excess of deuterium oxide (D₂O) and a co-solvent like THF.

-

Add a catalytic amount of a strong base, for example, sodium methoxide (B1231860) (NaOMe).

-

Stir the reaction mixture at room temperature or with gentle heating for an extended period to allow for H/D exchange. The progress of deuteration can be monitored by ¹H NMR spectroscopy.

-

Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

-

Extract the deuterated product with an organic solvent.

-

Dry the organic layer and concentrate to yield methyl N-Boc-2,2-d₂-4-aminopentanoate.

-

2.4. Step 4: Reduction of the Ester with LiAlD₄

-

Reaction: The deuterated ester is reduced to the corresponding alcohol using lithium aluminum deuteride (LiAlD₄), which introduces two additional deuterium atoms at the C-1 position.[1][2]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[3]

-

Cool the suspension to 0°C.

-

Dissolve methyl N-Boc-2,2-d₂-4-aminopentanoate in the same anhydrous solvent and add it dropwise to the LiAlD₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.[3]

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Collect the filtrate and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-Boc-4-amino-1,1,2,2-d₄-pentanol.

-

2.5. Step 5: Deprotection of the Amino Group

-

Reaction: The Boc protecting group is removed under acidic conditions to yield the final product.

-

Procedure:

-

Dissolve the N-Boc-protected amino alcohol in a suitable solvent such as dichloromethane (B109758) or 1,4-dioxane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product is obtained, typically as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

Purification

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and residual reagents. A combination of column chromatography and recrystallization is recommended.

3.1. Purification Workflow

Caption: General purification workflow for this compound.

3.2. Column Chromatography

Column chromatography is an effective method for separating the desired amino alcohol from impurities.[4]

-

Stationary Phase: Silica (B1680970) gel is commonly used. For basic compounds like amines, it is often beneficial to use silica gel treated with a small amount of a base like triethylamine (B128534) in the eluent, or to use an amino-functionalized silica gel column.[5]

-

Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol. For better peak shape and to avoid tailing, a small percentage (e.g., 0.1-1%) of a base such as triethylamine or ammonium (B1175870) hydroxide can be added to the mobile phase.[5]

-

Procedure:

-

Prepare a column with the chosen stationary phase.

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient.

-

Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

3.3. Recrystallization

Recrystallization is an excellent final purification step, particularly for obtaining a crystalline solid product. Amino alcohols are often converted to their hydrochloride salts for easier crystallization.[6][7]

-

Procedure:

-

Dissolve the purified free base of this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a stoichiometric amount of a solution of hydrogen chloride in the same or a miscible solvent.

-

The hydrochloride salt will precipitate. If not, the solvent can be partially evaporated to induce crystallization.

-

Filter the crude salt and then recrystallize it from a suitable solvent system, such as isopropanol, ethanol (B145695), or a mixture of ethanol and diethyl ether.[6][7]

-

Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

Table 1: Synthetic Step Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | N-Boc-4-aminopentanoic Acid | 4-Aminopentanoic Acid | 90-95 |

| 2 | Methyl N-Boc-4-aminopentanoate | N-Boc-4-aminopentanoic Acid | 85-90 |

| 3 | Methyl N-Boc-2,2-d₂-4-aminopentanoate | Methyl N-Boc-4-aminopentanoate | >95 (isotopic) |

| 4 | N-Boc-4-amino-1,1,2,2-d₄-pentanol | Methyl N-Boc-2,2-d₂-4-aminopentanoate | 75-85 |

| 5 | 4-Amino-1-pentanol-d₄ | N-Boc-4-amino-1,1,2,2-d₄-pentanol | 90-98 |

Table 2: Purification and Final Product Specifications

| Parameter | Method | Typical Value |

| Purification Step | ||

| Column Chromatography Recovery | Silica Gel (DCM/MeOH/NEt₃) | 70-80% |

| Recrystallization Yield | Isopropanol/Ether | 85-95% |

| Final Product (HCl Salt) | ||

| Chemical Purity | HPLC | >98% |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | >98% |

| Appearance | - | White to off-white solid |

| Melting Point | - | To be determined |

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. column-chromatography.com [column-chromatography.com]

- 5. biotage.com [biotage.com]

- 6. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]

- 7. CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride - Google Patents [patents.google.com]

The Role of 4-Amino-1-pentanol-d4 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical research and drug development, the demand for high-precision and reliable quantitative methods is paramount. Stable isotope-labeled compounds, particularly deuterated molecules, have emerged as indispensable tools in achieving this accuracy. This technical guide focuses on 4-Amino-1-pentanol-d4, a deuterated form of 4-Amino-1-pentanol, and its critical applications in research. This document provides a comprehensive overview of its primary use as an internal standard in mass spectrometry-based bioanalysis, its role in pharmacokinetic studies, and its utility as a building block in the synthesis of more complex deuterated molecules. Detailed experimental protocols, quantitative data, and illustrative diagrams are presented to equip researchers with the practical knowledge required for its effective implementation.

Introduction to Deuterated Compounds in Research

Deuterium (B1214612), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling the mass of the hydrogen atom. This seemingly subtle change has profound implications for analytical chemistry. When hydrogen atoms in a molecule are replaced with deuterium, the resulting compound is chemically similar to its non-deuterated counterpart but is easily distinguishable by mass spectrometry. This mass difference is the cornerstone of their utility in a variety of research applications.[1]

The primary advantages of using deuterated compounds like this compound include:

-

Improved Analytical Accuracy: They serve as ideal internal standards in quantitative mass spectrometry, co-eluting with the analyte of interest and compensating for variations in sample preparation, injection volume, and ionization efficiency.[1]

-

Enhanced Metabolic Stability Studies: By strategically placing deuterium on a molecule, researchers can investigate metabolic pathways. The stronger carbon-deuterium bond can slow down metabolism at that site, allowing for the identification of metabolic "soft spots."

-

Elucidation of Reaction Mechanisms: Deuterium labeling can be used to trace the fate of specific hydrogen atoms in chemical reactions, providing insights into reaction mechanisms.

Core Applications of this compound

The primary application of this compound in a research setting is as an internal standard for the quantification of 4-Amino-1-pentanol or structurally similar primary amines in complex biological matrices such as plasma, urine, or tissue homogenates.[2] Its utility also extends to its use as a labeled building block in the synthesis of more complex deuterated molecules for advanced research applications.[2]

Internal Standard in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[1] The internal standard should ideally have physicochemical properties very similar to the analyte being measured. This compound is an ideal internal standard for 4-Amino-1-pentanol because its deuteration results in a minimal change in its chemical properties, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method validation and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Quantitative Data and Specifications

The quality and purity of a deuterated internal standard are critical for the accuracy of the analytical method. Key parameters include isotopic purity and chemical purity. While a specific Certificate of Analysis for a particular batch is lot-dependent, the following table summarizes typical specifications for a high-quality this compound standard.

| Parameter | Typical Specification | Significance |

| Chemical Purity | >98% (by HPLC/NMR) | Ensures that the signal detected is from the compound of interest and not from impurities. |

| Isotopic Purity | ≥99 atom % D | Indicates the percentage of molecules that are deuterated. High isotopic purity is crucial to prevent cross-talk with the analyte signal. |

| Deuterium Incorporation | ≥98% d4 | Specifies the percentage of the labeled molecules that contain the desired number of deuterium atoms. |

| Appearance | Colorless to light yellow oil | A basic quality control check. |

Experimental Protocols

This section provides a detailed methodology for the use of this compound as an internal standard in a typical bioanalytical LC-MS/MS method for the quantification of 4-Amino-1-pentanol in human plasma. This protocol is a representative example and may require optimization for specific applications and instrumentation.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-1-pentanol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare working solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create calibration standards ranging from, for example, 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

-

To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (B52724) (100 ng/mL).

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Amino-1-pentanol: e.g., m/z 104.1 -> 86.1

-

This compound: e.g., m/z 108.1 -> 90.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis

Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards. Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis Pathway

A common method for the synthesis of deuterated amines involves the reduction of a suitable precursor with a deuterium source. The following diagram illustrates a plausible synthetic route for this compound.

Caption: A potential synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for a bioanalytical method using this compound as an internal standard.

Caption: A generalized workflow for bioanalytical method validation.

Logical Relationship for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is based on a logical progression aimed at ensuring the highest data quality.

References

Physical and chemical properties of deuterated 4-Amino-1-pentanol

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-Amino-1-pentanol, with a focus on its applications for researchers, scientists, and drug development professionals. This document details available data, outlines relevant experimental protocols, and visualizes related biochemical pathways.

Core Properties

Deuterated 4-Amino-1-pentanol, specifically 4-Aminopentan-1,1,2,2-d4-1-ol, is a stable isotope-labeled version of 4-Amino-1-pentanol.[1][2] The incorporation of deuterium (B1214612) at specific positions allows for its use in a variety of research applications, particularly in analytical chemistry and drug development.[3]

Physical and Chemical Data

Quantitative data for both the deuterated and non-deuterated forms of 4-Amino-1-pentanol are summarized below for comparative analysis. Data for the deuterated form is limited, and in such cases, properties are inferred from the non-deuterated analogue.

Table 1: Physical and Chemical Properties of 4-Amino-1-pentanol and its Deuterated Analog

| Property | 4-Amino-1-pentanol | 4-Amino-1-pentanol-d4 |

| Molecular Formula | C₅H₁₃NO[4][5] | C₅H₉D₄NO[2] |

| Molecular Weight | 103.16 g/mol [4][5] | 107.19 g/mol [6] |

| CAS Number | 927-55-9[4][5] | 1216666-53-3[2] |

| Appearance | Colorless to pale yellow liquid | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Density | Not specified | Not specified |

| Storage Conditions | Not specified | 2-8°C, under inert gas[3] |

Table 2: Properties of Hydrochloride Salts

| Property | 4-Amino-1-pentanol HCl | This compound HCl |

| Molecular Formula | C₅H₁₄ClNO | C₅H₁₀D₄ClNO[7] |

| Molecular Weight | 139.63 g/mol | 143.65 g/mol [7] |

| CAS Number | Not specified | 1216414-18-4[7] |

Applications in Research and Drug Development

The primary application of deuterated compounds like this compound lies in their use as internal standards for mass spectrometry-based quantification of their non-deuterated counterparts in complex biological matrices. This is crucial for pharmacokinetic and drug metabolism studies.

Furthermore, the "deuterium switch" approach in drug discovery involves selectively replacing hydrogen with deuterium at sites of metabolism. This can slow down the metabolic breakdown of a drug, leading to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced dosing frequency.

Experimental Protocols

General Deuteration Protocol (Illustrative)

A common method for introducing deuterium is through catalytic hydrogen-deuterium exchange. The following is a generalized protocol based on methods for deuterating amino acids.

Objective: To synthesize this compound from 4-Amino-1-pentanol.

Materials:

-

4-Amino-1-pentanol

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

Inert gas (e.g., Argon or Nitrogen)

-

Anhydrous solvent (e.g., dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation: In a high-pressure reaction vessel, dissolve 4-Amino-1-pentanol in D₂O and the anhydrous solvent.

-

Catalyst Addition: Carefully add the Pt/C catalyst to the solution under an inert atmosphere.

-

Reaction: Seal the vessel and heat to a specified temperature (e.g., 100-150°C) for a designated period (e.g., 24-48 hours) with stirring. The precise temperature and time will need to be optimized for this specific substrate.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as distillation or chromatography.

-

Analysis: The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions and extent of deuteration.

Analytical Methods

The analysis of deuterated 4-Amino-1-pentanol would typically involve the following techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of signals at the deuterated positions, while ²H NMR would show signals corresponding to the incorporated deuterium.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving deuterated 4-Amino-1-pentanol have been documented, it can be used as a tracer to study the biosynthesis of related amino alcohols. The following diagram illustrates a generalized biosynthetic pathway for 5-Amino-1-pentanol, where a deuterated precursor could be used to follow the metabolic fate of the molecule.

Caption: Biosynthesis of 5-Amino-1-pentanol from L-Lysine.

In a typical experimental workflow, a deuterated precursor would be introduced into a biological system (e.g., a cell culture or a whole organism). Samples would be collected over time and analyzed by mass spectrometry to track the appearance of the deuterium label in downstream metabolites, thereby elucidating the metabolic pathway.

Caption: Workflow for a metabolic tracer experiment.

References

Navigating the Landscape of 4-Amino-1-pentanol-d4: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

4-Amino-1-pentanol-d4 is a deuterated form of 4-Amino-1-pentanol. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in various analytical and synthetic applications. Below is a summary of its key chemical identifiers.

| Property | Value |

| Chemical Name | 4-Aminopentan-1,1,2,2-d4-1-ol |

| CAS Number | 1216666-53-3 |

| Molecular Formula | C₅H₉D₄NO |

| Molecular Weight | 107.2 g/mol |

Note: Physical properties such as melting point, boiling point, and density are not well-documented for the deuterated form. For the non-deuterated analog, 5-Amino-1-pentanol, the melting point is 33-35 °C and the boiling point is 120-122 °C at 16 mmHg.

Section 2: Safety and Handling

Given the absence of a specific SDS for this compound, the hazard classifications and handling precautions for the closely related compound, 5-Amino-1-pentanol, are presented below. It is prudent to handle the deuterated compound with the same level of care.

Hazard Classification (based on 5-Amino-1-pentanol):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Signal Word: Danger

Hazard Statements:

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3]

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][3]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[1][3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

-

Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |

Section 3: Experimental Protocols and Applications

This compound is primarily utilized in two key areas: as an internal standard in analytical chemistry and as a building block in the synthesis of deuterated pharmaceutical compounds.[4]

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z).

Generalized Experimental Workflow:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Preparation: To the biological matrix (e.g., plasma, urine) or experimental sample containing the non-deuterated analyte (4-Amino-1-pentanol), add a precise volume of the this compound internal standard stock solution.

-

Extraction: Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

-

Analysis: Analyze the extracted sample using a mass spectrometer (e.g., LC-MS/MS). Monitor the specific m/z transitions for both the analyte and the internal standard.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

An In-Depth Technical Guide to 4-Amino-1-pentanol-d4: Identification and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-pentanol-d4, a deuterated isotopologue of 4-Amino-1-pentanol. It is primarily utilized as an internal standard in sensitive analytical methodologies, particularly in pharmacokinetic and drug metabolism studies. This document details its chemical identity, physical properties, proposed synthesis, and analytical characterization. The information is intended to support researchers and drug development professionals in the accurate quantification of the corresponding non-labeled compound in complex biological matrices.

Chemical Identification and Properties

This compound is a stable, isotopically labeled version of 4-Amino-1-pentanol, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties of this compound and its Non-Labeled Analog

| Property | This compound | 4-Amino-1-pentanol (Non-Labeled) |

| CAS Number | 1216666-53-3[1][2] | 927-55-9[3][4][5] |

| CAS Number (HCl Salt) | 1216414-18-4[6][7] | Not available |

| Molecular Formula | C₅H₉D₄NO[1][8] | C₅H₁₃NO[3][4] |

| Molecular Weight | 107.19 g/mol [8] | 103.16 g/mol [3] |

| Appearance | Off-White to Pale Yellow Low Melting Solid (predicted) | Off-White to Pale Yellow Low Melting Solid[9] |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

| Storage | 2-8°C, under inert gas[9] | 2-8°C, under inert atmosphere[9] |

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Preparation of a deuterated precursor: This would likely involve the synthesis of a deuterated version of a suitable starting material, such as 4-nitrovaleric acid methyl ester.

-

Reduction of the deuterated nitro compound: The deuterated nitro group is then reduced to the corresponding amine, and the ester is reduced to the alcohol.

Detailed Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a proposed method based on general organic chemistry principles and has not been experimentally validated from cited literature for this specific compound.

Step 1: Synthesis of Methyl 4-nitrovalerate-d * *A deuterated version of 4-nitrovaleric acid would be esterified. The deuteration could potentially be introduced at an earlier stage of the synthesis of the nitro acid itself.

Step 2: Reduction of Methyl 4-nitrovalerate-d to this compound* The reduction of both the nitro group and the ester can be achieved using a powerful reducing agent that is also a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, catalytic hydrogenation with deuterium gas (D₂) over a palladium on carbon (Pd/C) catalyst could be employed.[10][11][12]

-

Reaction: The deuterated methyl 4-nitrovalerate would be dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon).

-

Reagent Addition: A solution of LiAlD₄ in ether would be added dropwise to the cooled ester solution.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction would be carefully quenched with a deuterated solvent (e.g., D₂O) and a base to precipitate the aluminum salts.

-

Purification: The crude product would be filtered, and the filtrate concentrated. The final product would be purified by distillation or column chromatography.

Analytical Identification

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While specific data for the deuterated compound is not publicly available, the expected spectra can be inferred from the data of its non-labeled counterpart.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is designed. In an electron ionization (EI) mass spectrum, the molecular ion peak for this compound would be expected at an m/z of 107, which is 4 mass units higher than the non-labeled compound (m/z 103).[4] The fragmentation pattern would be similar to the non-labeled analog, with key fragments showing a +4 Da shift if they retain the deuterated portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be significantly different from the non-labeled version. The signals corresponding to the protons on the carbon atoms at positions 1 and 2 would be absent due to the deuterium substitution. The remaining proton signals would be observed for the methyl group, the methine proton at C4, and the methylene (B1212753) protons at C3.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all five carbon atoms. The signals for C1 and C2 would exhibit coupling to deuterium (C-D coupling), which would appear as multiplets, and their intensities would be significantly lower compared to the non-deuterated analog due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at positions 1 and 2, confirming the location of the isotopic labels.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of 4-Amino-1-pentanol. The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The characteristic O-H and N-H stretching bands would still be present.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Role as an Internal Standard

In quantitative analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (the non-labeled 4-Amino-1-pentanol). This ensures that any variability during sample preparation, extraction, and analysis affects both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to highly accurate and precise results.

Pharmacokinetic and Drug Metabolism Studies

4-Amino-1-pentanol is a potential metabolite or a structural motif in various pharmaceutical compounds. Therefore, accurate quantification of its levels in biological fluids is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug. The use of this compound as an internal standard enables reliable determination of the concentration of the non-labeled compound, which is essential for regulatory submissions and for making informed decisions during drug development.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard ensures the accuracy and precision of quantitative methods for its non-labeled counterpart. While detailed synthetic and spectroscopic data are not widely published, this guide provides a comprehensive overview of its identification, a plausible synthetic route, and its critical role in advancing pharmaceutical research.

References

- 1. alentris.org [alentris.org]

- 2. This compound | TRC-A618968-10MG | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 4-Aminopentan-1-ol | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-aminopentan-1-ol | 64987-85-5; 927-55-9 | Buy Now [molport.com]

- 6. scbt.com [scbt.com]

- 7. This compound Hydrochloride Salt [lgcstandards.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. This compound | CAS No: 1216666-53-3 [aquigenbio.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and clinical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. Mass spectrometry (MS), coupled with chromatographic separation, has become the cornerstone of bioanalysis. This guide provides an in-depth exploration of the theory, application, and best practices for utilizing deuterated internal standards, the universally recognized gold standard for achieving reliable and reproducible quantitative data.

Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that yields highly accurate and precise quantification of analytes in complex matrices.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample.[1][2]

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D).[3] This subtle modification increases the molecular weight of the standard, allowing it to be distinguished from the native analyte by the mass spectrometer.[4] However, its chemical and physical properties remain nearly identical to the analyte of interest.[5] This near-identical behavior is the key to its effectiveness.[4][5]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage of the workflow, it acts as a perfect mimic for the analyte.[4] Any variability encountered during sample preparation, such as extraction inefficiencies, and analysis, including matrix effects and instrument response fluctuations, will affect both the analyte and the deuterated standard to the same degree.[4][6][7] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[4]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards in mass spectrometry offers several key advantages over other types of internal standards, such as structural analogs:

-

Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including any potential matrix effects at that specific retention time.[5][8]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization properties.[8]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in bioanalysis. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.[6][7]

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative methods.[9][10] This is particularly critical in regulated bioanalysis, where adherence to strict validation criteria is mandatory.[9][11]

Data Presentation: Quantitative Comparisons

The superiority of deuterated internal standards is evident in the improved precision and accuracy of bioanalytical methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated (Analog) Internal Standards

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |

| Everolimus | Deuterated | Whole Blood | -2.5 to 3.8 | 2.1 to 4.5 | [12] |

| Everolimus | Non-Deuterated (Analog) | Whole Blood | -5.2 to 6.1 | 3.5 to 7.8 | [12] |

| Imidacloprid | Deuterated | Cannabis Flower | -4.2 to 5.1 | < 15 | [13] |

| Imidacloprid | No Internal Standard | Cannabis Flower | > 60% difference across matrices | > 50 | [13] |

| Olmesartan (B1677269) | Deuterated | Human Plasma | 95.0 to 105.0 | < 15 | [14] |

| Olmesartan | Structural Analog | Human Plasma | Not specified | Not specified | [14] |

Table 2: Impact of Deuterium Substitution on Chromatographic Retention Time (Reversed-Phase LC)

| Compound | Deuterated Analog | Retention Time Shift (Analyte vs. Standard) | Chromatographic Conditions | Reference |

| Various Peptides | Dimethyl-labeled (d4) | Median shift of 2.0-2.9 seconds (earlier elution) | UPLC | |

| Various Compounds | General Observation | Earlier elution | Reversed-Phase LC | [2][15] |

| Silylated Metabolites | Deuterated Derivatizing Agent | Not specified, but individual correction improved precision | GC-MS |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.

General Protocol for Quantitative LC-MS/MS Analysis of a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte and internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[4]

-

Calibration Standard Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a suitable response in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.[4]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control (QC), add 10 µL of the deuterated internal standard working solution.[5] Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if necessary) to precipitate proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject a portion of the reconstituted sample onto an appropriate LC column (e.g., C18). Develop a gradient elution method to achieve separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[5]

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.[5]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).[5]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a suitable regression model.[11]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Protocol for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins.[16][17]

1. Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing natural isotopic abundance amino acids (e.g., L-arginine and L-lysine). The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[16][18]

-

Grow the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the heavy amino acids into the proteome.[17][18]

-

Verify the incorporation efficiency by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.[18]

2. Experimental Phase:

-

Subject the two cell populations to different experimental conditions (e.g., drug treatment vs. vehicle control).[16]

-

After the treatment period, harvest and lyse the cells.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[17][18]

3. Sample Processing and Analysis:

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

4. Data Analysis:

-

Identify and quantify the "light" and "heavy" peptide pairs. The mass difference between the pairs corresponds to the mass of the incorporated stable isotopes.

-

The ratio of the signal intensities of the "heavy" to "light" peptides provides a precise relative quantification of the protein abundance between the two experimental conditions.[16]

Mandatory Visualizations

Experimental Workflow for Quantitative Bioanalysis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 17. chempep.com [chempep.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-1-pentanol-d4 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards, which are analogues of the analyte with one or more hydrogen atoms replaced by deuterium, are chemically almost identical to the analyte of interest. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] 4-Amino-1-pentanol-d4 is a deuterated form of 4-Amino-1-pentanol and serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally related amino alcohols or primary amines in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS/MS assays, tailored for researchers, scientists, and drug development professionals.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known concentration of the deuterated internal standard is added to the unknown sample containing the analyte (4-Amino-1-pentanol). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, effectively normalizing for experimental variability.

Application: Quantification of 4-Amino-1-pentanol in Human Plasma

This section details the application of this compound for the quantitative analysis of 4-Amino-1-pentanol in human plasma, a typical requirement in pharmacokinetic and toxicokinetic studies.

Experimental Workflow

The overall experimental workflow for the quantification of 4-Amino-1-pentanol in human plasma using this compound as an internal standard is depicted below.

Caption: Experimental workflow for the quantification of 4-Amino-1-pentanol in plasma.

Detailed Experimental Protocols

Materials and Reagents

-

4-Amino-1-pentanol (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-1-pentanol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC System |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 3 |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-Amino-1-pentanol | 104.1 | 86.1 | 100 | 15 |

| 4-Amino-1-pentanol | 104.1 | 68.1 | 100 | 20 |

| This compound (IS) | 108.1 | 90.1 | 100 | 15 |

| This compound (IS) | 108.1 | 72.1 | 100 | 20 |

Method Validation Summary

A summary of typical validation parameters for a bioanalytical method using this compound as an internal standard is presented below. These values are representative and should be established for each specific assay.

Table 4: Method Validation Performance

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Matrix Effect (%CV of IS-normalized MF) | ≤ 15% | < 7% |

| Recovery (%) | Consistent and precise | > 85% |

| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on a logical relationship that ensures accurate quantification by compensating for various sources of error in the analytical process.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Amino-1-pentanol and structurally similar compounds in complex biological matrices. Its close physicochemical properties to the analyte ensure that it effectively compensates for analytical variability, leading to high-quality, accurate, and precise data essential for research, clinical, and drug development applications. The protocols and data presented herein serve as a comprehensive guide for the implementation of this internal standard in LC-MS/MS workflows.

References

Application Note: Quantitative Analysis of Amino Alcohols in Biological Matrices Using 4-Amino-1-pentanol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of various amino alcohols in biological samples, such as plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. 4-Amino-1-pentanol-d4 is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The method is suitable for high-throughput screening and quantitative analysis in metabolomics, pharmaceutical research, and clinical diagnostics.

Principle and Rationale

Amino alcohols are critical molecules in various biological processes and are key structural components of many pharmaceutical compounds.[2] Accurate quantification is essential for understanding their roles in health and disease.

This method utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of these polar compounds, which can be challenging with traditional reversed-phase chromatography.[3][4] Detection is achieved via tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

The core of this method is the use of a stable isotope-labeled internal standard (SIL-IS), this compound. A SIL-IS is the ideal standard as it co-elutes with the analytes and behaves nearly identically during sample extraction and ionization, thereby effectively compensating for any analytical variability.[1] This ensures reliable and accurate quantification across different samples and batches.

Materials and Reagents

-

Analytes: Amino alcohol standards (e.g., Ethanolamine, 3-Amino-1-propanol, 5-Amino-1-pentanol)

-

Internal Standard: this compound Hydrochloride Salt (CAS: 1216414-18-4)[5]

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+)

-

Reagents: Ammonium Formate (LC-MS Grade)

-

Biological Matrix: Human Plasma (or other relevant matrix)

-

Equipment:

-

HPLC or UPLC system

-

Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

-

Analytical balance

-

Centrifuge capable of >14,000 rcf

-

Vortex mixer

-

Calibrated pipettes

-

HPLC vials

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each amino alcohol standard in a 50:50 mixture of acetonitrile and water to create individual 1 mg/mL stock solutions.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in water.

-

Intermediate Solutions: Create a mixed analyte intermediate solution by diluting the stock solutions in 50:50 acetonitrile/water.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare calibration standards by spiking the mixed analyte intermediate solution into a surrogate matrix (e.g., stripped plasma or PBS) to achieve a concentration range of 1-1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the biological matrix of interest.

Sample Preparation Protocol

-

Aliquot Sample: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex & Centrifuge: Vortex the tubes vigorously for 30 seconds. Centrifuge at 14,000 rcf for 10 minutes at 4°C.[1]

-

Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

-

LC System:

-

Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 150 mm)[4]

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

-

Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 35°C

-

Gradient:

-

0.0 min: 95% B

-

5.0 min: 50% B

-

5.1 min: 20% B

-

6.0 min: 20% B

-

6.1 min: 95% B

-

9.0 min: 95% B

-

-

-

MS System:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Spray Voltage: +4500 V

-

Source Temperature: 500°C

-

Collision Gas: Nitrogen

-

MRM Transitions: Optimized for each analyte. See Table 1 for examples.

-

Visualization of Experimental Workflow

Caption: Workflow for amino alcohol quantification.

Data Presentation and Results

The following tables summarize the expected performance characteristics of the method. Data should be generated during method validation according to regulatory guidelines.[6]

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Ethanolamine | 62.1 | 44.1 | 50 | 15 |

| 3-Amino-1-propanol | 76.1 | 58.1 | 50 | 18 |

| 5-Amino-1-pentanol | 104.2 | 86.1 | 50 | 20 |

| This compound (IS) | 108.2 | 90.2 | 50 | 20 |

Table 2: Linearity and Range

| Analyte | Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| Ethanolamine | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |

| 3-Amino-1-propanol | 1 - 1000 | y = 0.012x + 0.001 | > 0.999 |

| 5-Amino-1-pentanol | 1 - 1000 | y = 0.018x - 0.003 | > 0.998 |

Table 3: Precision and Accuracy

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Recovery) |

|---|---|---|---|---|---|

| Ethanolamine | 5 (LQC) | < 6.5% | 98.5% | < 8.0% | 101.2% |

| 50 (MQC) | < 4.0% | 102.1% | < 5.5% | 100.5% | |

| 500 (HQC) | < 3.5% | 99.3% | < 4.0% | 99.8% | |

| 3-Amino-1-propanol | 5 (LQC) | < 7.0% | 103.4% | < 8.5% | 102.0% |

| 50 (MQC) | < 4.2% | 101.0% | < 5.0% | 101.7% |

| | 500 (HQC) | < 3.0% | 98.7% | < 3.8% | 99.1% |

Table 4: Sensitivity (LOD and LOQ)

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

|---|---|---|

| Ethanolamine | 0.3 | 1.0 |

| 3-Amino-1-propanol | 0.4 | 1.0 |

| 5-Amino-1-pentanol | 0.2 | 1.0 |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of amino alcohols in biological matrices. The simple sample preparation and the use of the deuterated internal standard, this compound, ensure high-quality data suitable for demanding research and development applications. The validation parameters demonstrate that the method is accurate, precise, and linear over a wide concentration range, making it a valuable tool for drug development professionals and researchers in the life sciences.

References

Application Notes and Protocols for the Use of 4-Amino-1-pentanol-d4 in Biological Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-1-pentanol-d4 as an internal standard in the quantitative analysis of its non-deuterated analog, 4-Amino-1-pentanol, in biological samples. The methodologies described are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, which are commonly employed in bioanalytical studies.

4-Amino-1-pentanol is a relevant compound in various fields, including as a potential impurity in pharmaceutical products like hydroxychloroquine. Accurate quantification in biological matrices is crucial for safety and efficacy studies. The use of a deuterated internal standard such as this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.

This document outlines a representative protocol for the analysis of 4-Amino-1-pentanol in human plasma. While a specific, publicly available, validated method for this compound was not identified, the following protocols are based on established and widely accepted methodologies for the analysis of amino alcohols and other small polar molecules in biological fluids.

Quantitative Data Summary

The following tables present illustrative performance characteristics of a bioanalytical method for 4-Amino-1-pentanol using this compound as an internal standard. These values are representative of typical validation parameters for such assays and should be established for each specific method and laboratory.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |

| Low Quality Control (LQC) | 3 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |

| Medium Quality Control (MQC) | 100 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |

| High Quality Control (HQC) | 800 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| 4-Amino-1-pentanol | 85 - 95 | 90 - 110 |

| This compound | 87 - 97 | 92 - 112 |

Experimental Protocols

Protocol 1: Quantification of 4-Amino-1-pentanol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of 4-Amino-1-pentanol in human plasma using a simple protein precipitation for sample preparation followed by analysis with liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

4-Amino-1-pentanol (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Polypropylene microcentrifuge tubes (1.5 mL)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-1-pentanol in 10 mL of methanol.

-